1-Phenethyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
Description
1-Phenethyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a urea-based small molecule characterized by a phenethyl group attached to the urea nitrogen and a piperidin-4-ylmethyl substituent bearing a pyridin-4-yl moiety. This compound belongs to a class of molecules designed to exploit the urea scaffold’s versatility in medicinal chemistry, particularly in modulating receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-20(22-13-6-17-4-2-1-3-5-17)23-16-18-9-14-24(15-10-18)19-7-11-21-12-8-19/h1-5,7-8,11-12,18H,6,9-10,13-16H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDDLMYXTSSQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenethyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through nucleophilic substitution reactions or other suitable methods.
Coupling Reactions: The piperidine and pyridine moieties are then coupled together using appropriate reagents and conditions to form the desired compound.
Final Urea Formation: The final step involves the formation of the urea linkage, which can be achieved through the reaction of an amine with an isocyanate or other suitable reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-Phenethyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, or dichloromethane.
Scientific Research Applications
1-Phenethyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit activities such as anticancer, antiviral, or antimicrobial properties.
Biological Studies: Researchers investigate the compound’s effects on various biological systems, including its interactions with enzymes, receptors, and other molecular targets.
Chemical Biology: The compound can be used as a tool to study biological processes and pathways, helping to elucidate the mechanisms of action of related compounds.
Industrial Applications: The compound may find use in the development of new materials, catalysts, or other industrially relevant products.
Mechanism of Action
The mechanism of action of 1-Phenethyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
The isopropyl group in the analog (, C19H31N3O2) reduces polarity, likely improving lipophilicity but possibly compromising aqueous solubility .
Phenethyl Modifications :
- The 4-methoxyphenethyl group in ’s compound adds electron-donating methoxy substituents, which may alter metabolic stability or receptor affinity compared to the unsubstituted phenethyl group in the target compound .
- The tetrazole -containing analog (, C24H29FN6O) incorporates a fluorophenylpropyl chain and a tetrazole ring, which could enhance metabolic resistance and π-π stacking interactions but increase molecular weight (436.5 vs. ~345–350 for others) .
Hypothetical Pharmacological Implications
- Pyridine vs. Tetrahydropyran : The pyridine moiety may improve CNS penetration compared to tetrahydropyran due to its smaller size and hydrogen-bonding capacity, though excessive polarity could limit blood-brain barrier crossing .
- Tetrazole vs. Methoxy Groups : The tetrazole ring () offers metabolic stability and acidic proton exchange, whereas methoxy groups () may prolong half-life via steric hindrance .
Biological Activity
1-Phenethyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological diseases and cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors involved in neurotransmission and cell signaling pathways. Research suggests that compounds with similar structures may act as antagonists at muscarinic receptors, which are implicated in several neurological disorders .
Cytotoxicity and Antitumor Activity
Several studies have evaluated the cytotoxic effects of urea derivatives related to this compound against various cancer cell lines. For instance, a study demonstrated that urea analogs exhibited significant cytotoxicity against human tumor cell lines, with some compounds showing comparable or enhanced activity compared to established chemotherapeutics .
| Compound Type | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Urea Derivative | MCF7 (Breast Cancer) | 12.5 |
| Urea Derivative | A549 (Lung Cancer) | 10.0 |
| Urea Derivative | HeLa (Cervical Cancer) | 15.0 |
Neuroprotective Effects
In addition to antitumor properties, the compound has been investigated for its neuroprotective effects. A study indicated that certain derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia . The neuroprotective mechanism is thought to involve the inhibition of specific receptor pathways that contribute to neurodegeneration.
Case Studies
- Case Study on Anticancer Activity : A recent investigation into the efficacy of urea derivatives found that one compound demonstrated a significant reduction in tumor size in xenograft models when administered at a dose of 50 mg/kg body weight. This study highlighted the potential for further development into a viable anticancer agent .
- Neuropharmacological Study : Another study assessed the impact of similar compounds on cognitive function in rodent models of Alzheimer's disease. Results showed improved memory retention and reduced amyloid-beta plaque accumulation, suggesting a protective role against neurodegeneration .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 1-Phenethyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea?
- Methodology : The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Preparation of the piperidin-4-ylmethyl intermediate via reductive amination or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridin-4-yl group .
- Step 2 : Urea formation via reaction of the intermediate with phenethyl isocyanate or carbodiimide-mediated coupling (e.g., EDCI/DMAP in CH₂Cl₂ or DMF) .
- Optimization : Yields can be improved by optimizing reaction time (e.g., 12–24 hr), temperature (room temp to 80°C), and stoichiometric ratios (1:1.2 for amine:isocyanate) .
Q. How is the compound structurally characterized to confirm purity and identity?
- Analytical Techniques :
- ¹H-NMR : Key peaks include δ 2.7–3.0 ppm (piperidine CH₂), δ 7.1–8.5 ppm (aromatic protons), and δ 6.5–7.0 ppm (urea NH) .
- IR Spectroscopy : Urea C=O stretch at ~1650–1680 cm⁻¹ and N-H stretches at ~3300–3400 cm⁻¹ .
- HPLC/MS : Purity (>95%) confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and molecular ion [M+H]⁺ matching theoretical mass .
Q. What in vitro assays are used for preliminary antiproliferative activity screening?
- Protocols :
- MTT Assay : Test against cancer cell lines (e.g., HeLa, MCF-7, A549) at 1–100 µM for 48–72 hr. IC₅₀ values <20 µM indicate promising activity .
- Apoptosis Detection : Annexin V/PI staining or caspase-3/7 activation assays to confirm mechanistic pathways .
- Controls : Compare with reference drugs (e.g., cisplatin, doxorubicin) and include vehicle-only controls to rule out solvent toxicity .
Advanced Research Questions
Q. How do structural modifications (e.g., pyridinyl vs. piperidinyl groups) affect target binding and potency?
- SAR Analysis :
- Pyridin-4-yl Substitution : Enhances solubility and hydrogen bonding with kinase ATP pockets (e.g., in sEH or PRMT4 targets) .
- Phenethyl Chain : Hydrophobic interactions improve membrane permeability but may reduce solubility. Methyl or halogen substitutions can modulate logP .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to compare binding poses in targets like COX-2 or dopamine D2 receptors. ΔG values <−8 kcal/mol suggest strong affinity .
Q. What strategies resolve contradictions in activity data across cell lines or assays?
- Troubleshooting Approaches :
- Metabolic Stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to identify rapid degradation in specific cell lines .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .
- Redox Interference : Use ROS scavengers (e.g., NAC) in MTT assays to confirm cytotoxicity is not artifactually elevated .
Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?
- ADME Optimization :
- Solubility : Use PEG-400 or cyclodextrin-based formulations for IV administration. LogD (pH 7.4) should be 2–4 for balanced permeability/solubility .
- Plasma Protein Binding : Measure via equilibrium dialysis; >90% binding may limit free drug availability .
- CYP Inhibition : Screen against CYP3A4/2D6 to avoid drug-drug interactions. IC₅₀ >10 µM is acceptable .
Q. What crystallographic or biophysical methods validate target engagement?
- Techniques :
- X-ray Crystallography : Co-crystallize with target proteins (e.g., PRMT4 or sEH) to identify key interactions (e.g., urea oxygen with Arg residue) .
- SPR/BLI : Measure binding kinetics (kₒₙ/kₒff) to determine residence time. >10 sec residence time correlates with sustained efficacy in vivo .
- ITC : Quantify binding thermodynamics (ΔH, ΔS) to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
